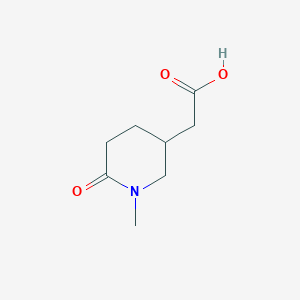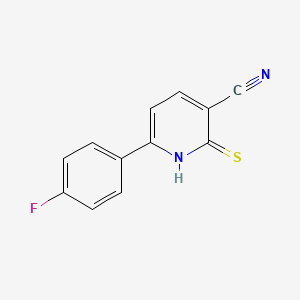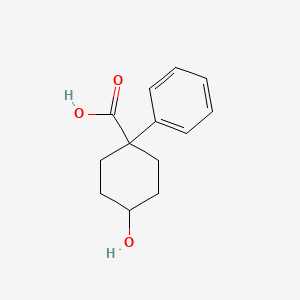![molecular formula C7H3BrN4 B13008259 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)
5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile: is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be achieved through several methods:
From Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives with appropriate reagents to form the fused ring system.
Via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the fused ring system.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing one of the above synthetic routes for large-scale production. This includes scaling up the reaction conditions, optimizing yields, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Chemistry: 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies .
Biology: The compound has shown potential as a kinase inhibitor, making it of interest in the study of signal transduction pathways and cellular processes .
Medicine: Due to its potential biological activities, this compound is being investigated for its potential use in the treatment of various diseases, including cancer .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with signal transduction pathways, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the bromine and carbonitrile substituents.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: A similar compound with a different functional group at the 4-position.
Ethyl 4-hydroxypyrrolo[1,2-f][1,2,4]triazine-6-carboxylate: Another derivative with different substituents.
Uniqueness: 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is unique due to the presence of both the bromine and carbonitrile groups, which confer specific chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with molecular targets and participate in various chemical reactions .
Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H |
InChI Key |
UVYSYTDJTXHXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)
![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)




![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)




![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)

